molecular formula C23H18ClN3O3S B2919015 3-(4-chlorophenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326866-02-7

3-(4-chlorophenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2919015
CAS No.: 1326866-02-7
M. Wt: 451.93
InChI Key: BCUMPEWPWSQCSH-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:

  • A benzyl substituent at position 1, modified with a 2-oxopyrrolidine moiety via a phenyl linker. The pyrrolidinone group may improve metabolic stability and modulate interactions with enzymes such as kinases or receptors .

Thieno[3,2-d]pyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with ATP-binding pockets in target proteins .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN3O3S/c24-16-5-9-18(10-6-16)27-22(29)21-19(11-13-31-21)26(23(27)30)14-15-3-7-17(8-4-15)25-12-1-2-20(25)28/h3-11,13,21H,1-2,12,14H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUIMBVPLOGMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C[N+]3=C4C=CSC4C(=O)N(C3=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl and pyrrolidinylphenyl groups through various coupling reactions. Key steps may include:

    Cyclization Reactions: Formation of the thieno[3,2-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl group via electrophilic aromatic substitution.

    Coupling Reactions: Attachment of the pyrrolidinylphenyl moiety using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Anticancer Activity

  • Pyrrolidinyl-acetylenic derivatives (e.g., compound 152) : Demonstrated potent EGFR inhibition (IC50 = 14 nM) and dual activity against ErbB2, making them promising for tyrosine kinase-driven cancers .
  • EZH2-targeting thienopyrimidines (e.g., compound 12e): Showed nanomolar IC50 values (0.55–1.68 μM) against lymphoma and leukemia cell lines with low toxicity (CC50 = 15.09 μM) .
  • Target Compound : While direct data are lacking, its 2-oxopyrrolidine-benzyl group may enhance binding to epigenetic targets like EZH2 or kinases, similar to compound 12e .

Antimicrobial Activity

  • 4-Aminothiophene precursors: Exhibited antibacterial activity against Gram-positive strains, likely due to interference with bacterial cell wall synthesis .
  • Annulated thieno[2,3-d]pyrimidines: Broad-spectrum antimicrobial activity linked to heterocyclic modifications (e.g., tetrazolo groups) disrupting microbial enzymes .

Anticonvulsant Activity

  • 2-Alkoxy-4-heterocyclic derivatives : Active in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For example, pyrazole-substituted analogs showed ED50 values < 50 mg/kg in mice .

Pharmacological and Pharmacokinetic Properties

  • Bioavailability : Carbamate-modified pyrrolidinyl derivatives (e.g., compound 155) demonstrated improved oral absorption due to reduced first-pass metabolism .
  • Metabolic Stability : The 2-oxopyrrolidine group in the target compound may resist oxidative degradation compared to simpler alkyl chains .
  • Toxicity: Thienopyrimidines with bulky N1 substituents (e.g., benzyl-piperazine) often show lower neurotoxicity in rotarod tests compared to smaller groups .

Key Research Findings and Gaps

Structural Insights : The 4-chlorophenyl group is a conserved feature in anticancer derivatives, while N1 modifications dictate target selectivity (e.g., kinase vs. epigenetic targets) .

Activity Gaps: Limited data exist on the target compound’s specific IC50 values or in vivo efficacy. Further studies using models like xenografts or microbial infection assays are needed.

SAR Trends :

  • C3 Aromatic Groups : Electron-withdrawing substituents (e.g., Cl, F) enhance receptor binding but may reduce solubility.
  • N1 Flexibility : Bulky, heterocycle-containing groups improve target affinity and pharmacokinetics .

Biological Activity

The compound 3-(4-chlorophenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326866-02-7) is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClN3O3SC_{23}H_{19}ClN_{3}O_{3}S with a molecular weight of 452.9 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and a pyrrolidine moiety, which may contribute to its biological properties.

PropertyValue
CAS Number1326866-02-7
Molecular FormulaC23H19ClN3O3S
Molecular Weight452.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that thienopyrimidine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal pathogens.
  • Antiviral Activity : Compounds in this class may inhibit viral replication through interaction with viral enzymes.
  • Anticancer Potential : Certain thienopyrimidine derivatives have been studied for their ability to induce apoptosis in cancer cells.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thienopyrimidines often act as inhibitors of key enzymes involved in metabolic pathways or viral replication. For instance, they may target proteases or polymerases critical for pathogen survival.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and immune responses.
  • Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to target proteins, providing insights into its potential efficacy and specificity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • Antimicrobial Efficacy : A study evaluated various thienopyrimidine derivatives for their antimicrobial properties against standard bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. Results indicated significant inhibition at certain concentrations .
  • Antiviral Activity : Research on similar compounds demonstrated their ability to inhibit HIV replication by targeting reverse transcriptase with lower IC50 values than established drugs . This suggests that the compound may share similar antiviral properties.
  • Cytotoxicity Against Cancer Cells : A study reported that certain thienopyrimidine derivatives induced apoptosis in various cancer cell lines through caspase activation, highlighting their potential as anticancer agents .

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